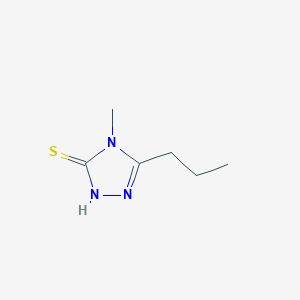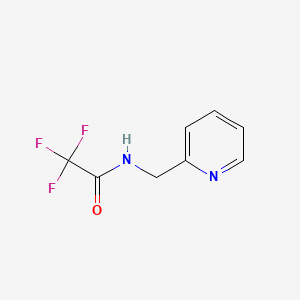![molecular formula C13H22ClN B2673668 Spiro[adamantane-2,2'-pyrrolidine];hydrochloride CAS No. 158833-10-4](/img/structure/B2673668.png)
Spiro[adamantane-2,2'-pyrrolidine];hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[adamantane-2,2’-pyrrolidine] hydrochloride is a complex molecule . It is a part of the spiro-pyrrolidine class of compounds . These compounds are assembled through multi-component reactions, which are highly effective but often suffer from long reaction times .
Synthesis Analysis
The synthesis of spiro-pyrrolidine compounds like Spiro[adamantane-2,2’-pyrrolidine] hydrochloride can be accelerated in microdroplets and thin films . The deposition method and mild heating are crucial factors for product formation .Molecular Structure Analysis
Spirocyclic compounds, like Spiro[adamantane-2,2’-pyrrolidine] hydrochloride, are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis
The chemical reactions involved in the construction of spiro-pyrrolidine compounds involve multi-component reactions . These reactions assemble complex molecules in a highly effective way .Physical and Chemical Properties Analysis
Adamantane, a component of Spiro[adamantane-2,2’-pyrrolidine] hydrochloride, is a white solid with a camphor-like odor . It is the simplest diamondoid and the most stable isomer of C10H16 .Applications De Recherche Scientifique
Protection Against Influenza
A study by Beare, Hall, and Tyrrell (1972) demonstrated the effectiveness of a new adamantane compound in protecting volunteers against challenge with A-Hong Kong-68 influenza virus. The drug-treated group showed fewer clinical symptoms, antibody rises, and virus excretions compared to the placebo-treated group, suggesting potential use in the prophylaxis and therapy of type-A influenza (Beare, Hall, & Tyrrell, 1972).
Metabolism and Excretion Study
He et al. (2009) investigated the absorption, metabolism, and excretion of Vildagliptin, a novel dipeptidyl peptidase 4 inhibitor developed for treating type 2 diabetes, which shares a similar adamantane structure. This study provided detailed insights into the pharmacokinetics of such compounds, highlighting their extensive metabolism and potential for minimal pharmacokinetic interactions (He et al., 2009).
Neurological Diseases and COVID-19
Rejdak and Grieb (2020) explored the repurposing of adamantanes for COVID-19, focusing on their protective effects in patients with neurological diseases such as multiple sclerosis, Parkinson's disease, and cognitive impairment. Their study suggested that treatments with adamantanes like amantadine or memantine could potentially protect against COVID-19 manifestations, warranting further research (Rejdak & Grieb, 2020).
Antidiabetic Effects
Ahrén et al. (2004) investigated the effects of dipeptidyl peptidase-4 inhibition on glycemia, insulin levels, and glucagon levels in type 2 diabetes, using compounds with adamantane structure. The study found that such inhibition could reduce glycemia and glucagon levels while sustaining insulin levels, offering insights into the therapeutic potential of adamantane-based compounds in diabetes management (Ahrén et al., 2004).
Therapeutic Brain Concentration Study
Kornhuber et al. (1995) focused on the therapeutic brain concentrations of amantadine, an NMDA receptor antagonist, underlining its clinical use for Parkinson's disease and drug-induced extrapyramidal symptoms. Their findings on the distribution and concentration of amantadine in the central nervous system provide valuable information for understanding its therapeutic effects and potential side effects (Kornhuber et al., 1995).
Propriétés
IUPAC Name |
spiro[adamantane-2,2'-pyrrolidine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-2-13(14-3-1)11-5-9-4-10(7-11)8-12(13)6-9;/h9-12,14H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLIAHKBHSSGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3CC4CC(C3)CC2C4)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-fluoro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2673585.png)

![1-(4-aminobenzyl)-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2673587.png)
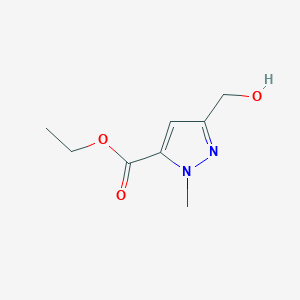

![N-(2-chlorophenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2673590.png)
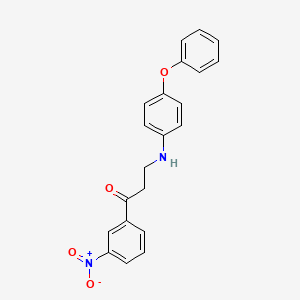
![[4-(Benzyloxy)-2-nitrophenyl]acetic acid](/img/structure/B2673594.png)
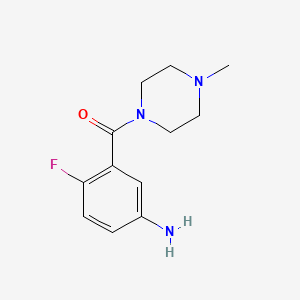
![1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2673597.png)
![2-[3-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2673599.png)
![1-Chloro-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2673600.png)
